

Technical Guide: 2,3-Difluoropyridin-4-ol - Synthesis and Characterization

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Compound of Interest

Compound Name: 2,3-Difluoropyridin-4-ol

Cat. No.: B567812

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the proposed synthesis and predicted characterization of **2,3-difluoropyridin-4-ol**. Due to the limited availability of experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route starting from a commercially available precursor, 2,3-difluoropyridine-4-carboxylic acid. Furthermore, predicted and experimentally determined characterization data for the precursor and the target molecule are presented in a structured format to aid researchers in the potential synthesis and identification of **2,3-difluoropyridin-4-ol**.

Proposed Synthesis of 2,3-Difluoropyridin-4-ol

A direct, experimentally validated synthesis for **2,3-difluoropyridin-4-ol** is not readily available in the current scientific literature. However, a feasible synthetic pathway is the decarboxylation of the commercially available 2,3-difluoropyridine-4-carboxylic acid. The decarboxylation of pyridinecarboxylic acids is a known transformation, often requiring elevated temperatures and occasionally a catalyst, such as copper or its salts, to facilitate the reaction.

Proposed Experimental Protocol: Decarboxylation of 2,3-Difluoropyridine-4-carboxylic acid

Warning: This is a proposed experimental protocol and should be performed with all appropriate safety precautions by qualified personnel.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoropyridine-4-carboxylic acid and a high-boiling point solvent such as diphenyl ether or sulfolane. Optionally, a catalytic amount of copper(I) oxide or copper powder can be added.
- **Reaction Conditions:** The reaction mixture is heated to a high temperature (typically in the range of 200-250 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the disappearance of the starting material.
- **Work-up and Purification:** Upon completion of the reaction, the mixture is cooled to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield **2,3-difluoropyridin-4-ol**.

Characterization of the Precursor: 2,3-Difluoropyridine-4-carboxylic acid

The starting material, 2,3-difluoropyridine-4-carboxylic acid, is a known compound with available physical and spectroscopic data.

Physical and Chemical Properties

Property	Value	Citations
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[1] [2]
Molecular Weight	159.09 g/mol	[2]
Melting Point	165-167 °C	[2] [3]
Appearance	White to off-white powder	[1]
Solubility	Soluble in Methanol	[4]

Spectroscopic Data

While some suppliers state that the NMR and IR data are consistent with the structure, detailed publicly available spectra are limited. The following table summarizes the expected and reported spectroscopic characteristics.

Technique	Data	Citations
¹ H NMR	Consistent with structure. A broad singlet for the carboxylic acid proton is expected at ~12-13 ppm. Two signals in the aromatic region for the pyridine ring protons are also expected.	[1]
¹³ C NMR	A signal for the carboxylic carbon is expected in the range of 165-185 ppm.[5][6] Other signals corresponding to the fluorinated pyridine ring would also be present.	
IR Spectroscopy	Conforms to structure.[1] A broad O-H stretch from ~2500-3300 cm ⁻¹ , a C=O stretch around 1710-1760 cm ⁻¹ , and C-F stretching bands are expected.[7][8][9]	
Mass Spectrometry	Monoisotopic Mass: 159.01318 Da. Predicted collision cross-section values are available.[10]	

Predicted Characterization of 2,3-Difluoropyridin-4-ol

As experimental data for **2,3-difluoropyridin-4-ol** is not readily available, the following characterization data is predicted based on the known properties of analogous compounds and general principles of spectroscopy.

Predicted Physical and Chemical Properties

Property	Predicted Value
Molecular Formula	C ₅ H ₃ F ₂ NO
Molecular Weight	131.08 g/mol
Appearance	Likely a white to off-white solid
Melting Point	Expected to be a solid with a defined melting point

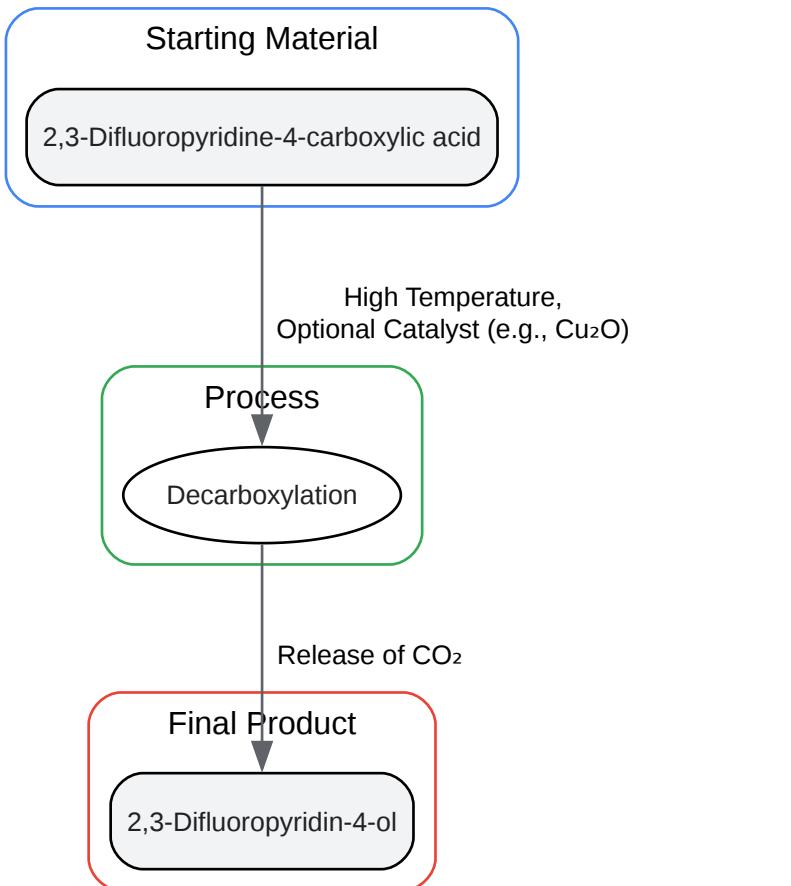
Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR	A broad singlet for the hydroxyl proton (concentration dependent, likely > 9 ppm). Two distinct signals in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the two protons on the pyridine ring.
¹³ C NMR	Signals for the carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group would be significantly deshielded. Carbons attached to fluorine will show coupling (¹ JCF, ² JCF, etc.).
¹⁹ F NMR	Two distinct signals for the two non-equivalent fluorine atoms, likely in the typical range for fluoropyridines.
IR Spectroscopy	A broad O-H stretching band around 3200-3600 cm ⁻¹ . C-F stretching bands, typically in the 1200-1000 cm ⁻¹ region. Aromatic C=C and C=N stretching vibrations in the 1600-1400 cm ⁻¹ region.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 131.

Visualizations

Proposed Synthesis Workflow

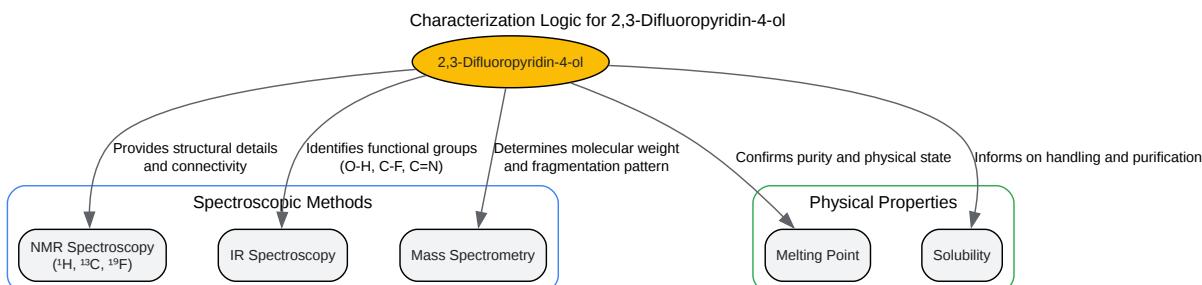
Proposed Synthesis of 2,3-Difluoropyridin-4-ol



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Caption: Proposed synthesis of **2,3-Difluoropyridin-4-ol**.

Logical Relationship of Characterization



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Caption: Logical workflow for the characterization of **2,3-Difluoropyridin-4-ol**.

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